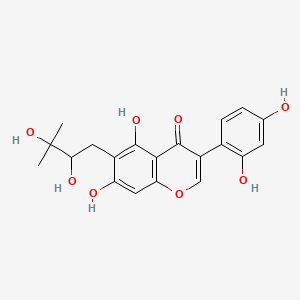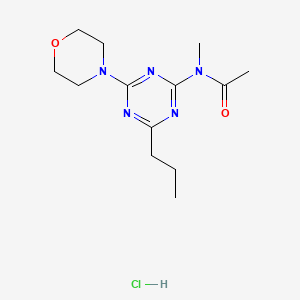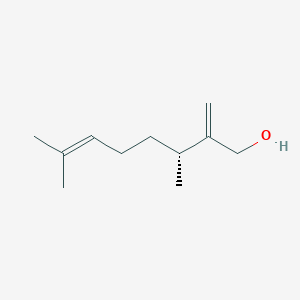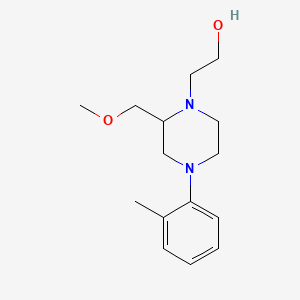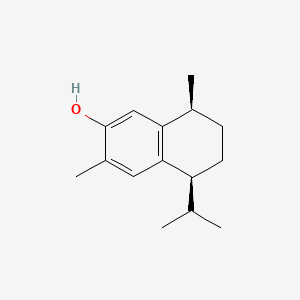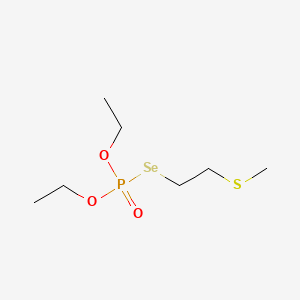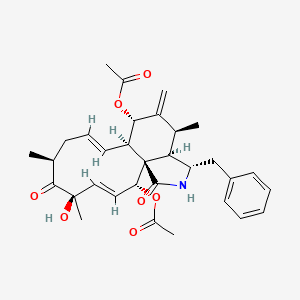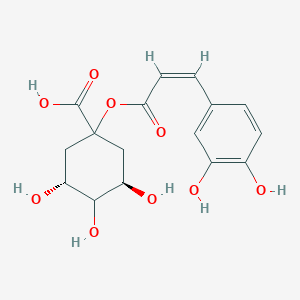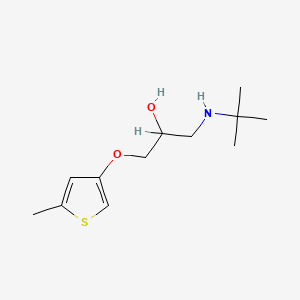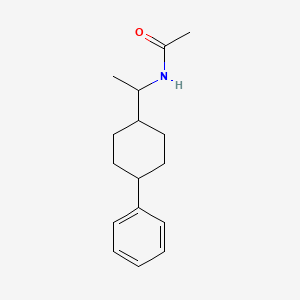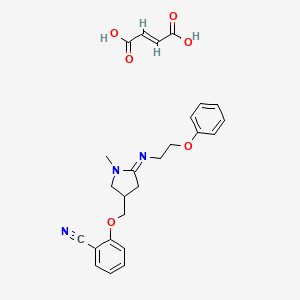![molecular formula C11H13CaCl3N2O2 B12758348 calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N-phenylcarbamate;dichloride CAS No. 171199-27-2](/img/structure/B12758348.png)
calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N-phenylcarbamate;dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium chloride, compd with 2-methyl-N-(((phenylamino)carbonyl)oxy)propanimidoyl chloride is a complex chemical compound that combines the properties of calcium chloride with an organic moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium chloride, compd. with 2-methyl-N-(((phenylamino)carbonyl)oxy)propanimidoyl chloride typically involves a multi-step process. The initial step often includes the preparation of the organic moiety, 2-methyl-N-(((phenylamino)carbonyl)oxy)propanimidoyl chloride, through a series of organic reactions such as acylation and chlorination. This intermediate is then reacted with calcium chloride under controlled conditions to form the final compound. The reaction conditions, including temperature, solvent, and reaction time, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to enhance efficiency and scalability. The use of catalysts and automated control systems can further optimize the reaction conditions, ensuring consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Calcium chloride, compd. with 2-methyl-N-(((phenylamino)carbonyl)oxy)propanimidoyl chloride can undergo various chemical reactions, including:
Oxidation: The organic moiety can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the organic moiety, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
Calcium chloride, compd. with 2-methyl-N-(((phenylamino)carbonyl)oxy)propanimidoyl chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis, facilitating various chemical transformations.
Biology: The compound can be employed in biochemical assays and as a probe to study biological processes.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of calcium chloride, compd. with 2-methyl-N-(((phenylamino)carbonyl)oxy)propanimidoyl chloride involves its interaction with specific molecular targets and pathways. The calcium chloride component can influence cellular processes by modulating calcium ion concentrations, while the organic moiety can interact with enzymes and receptors, affecting their activity and function. The combined effects of these interactions contribute to the compound’s overall biological and chemical activity.
Comparison with Similar Compounds
Similar Compounds
Calcium chloride: A simple inorganic salt with various industrial and laboratory applications.
2-methyl-N-(((phenylamino)carbonyl)oxy)propanimidoyl chloride:
Uniqueness
Calcium chloride, compd. with 2-methyl-N-(((phenylamino)carbonyl)oxy)propanimidoyl chloride is unique due to its combination of inorganic and organic components, offering a versatile platform for various applications. Its ability to undergo diverse chemical reactions and interact with biological systems sets it apart from simpler compounds.
Properties
CAS No. |
171199-27-2 |
|---|---|
Molecular Formula |
C11H13CaCl3N2O2 |
Molecular Weight |
351.7 g/mol |
IUPAC Name |
calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N-phenylcarbamate;dichloride |
InChI |
InChI=1S/C11H13ClN2O2.Ca.2ClH/c1-8(2)10(12)14-16-11(15)13-9-6-4-3-5-7-9;;;/h3-8H,1-2H3,(H,13,15);;2*1H/q;+2;;/p-2/b14-10-;;; |
InChI Key |
AKDMGINEQRXNQD-POPHLXOKSA-L |
Isomeric SMILES |
CC(C)/C(=N/OC(=O)NC1=CC=CC=C1)/Cl.[Cl-].[Cl-].[Ca+2] |
Canonical SMILES |
CC(C)C(=NOC(=O)NC1=CC=CC=C1)Cl.[Cl-].[Cl-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




